molecular formula C21H16N2O B12935518 Benzamide, N-(4-acridinylmethyl)- CAS No. 33258-96-7

Benzamide, N-(4-acridinylmethyl)-

Cat. No.: B12935518
CAS No.: 33258-96-7
M. Wt: 312.4 g/mol
InChI Key: KPQPSKATGGXLNW-UHFFFAOYSA-N
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Description

Benzamide, N-(4-acridinylmethyl)-, is a benzamide derivative characterized by the substitution of an acridinylmethyl group at the nitrogen atom of the benzamide core. These analogs often exhibit diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, depending on their substituents .

Properties

CAS No.

33258-96-7

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(acridin-4-ylmethyl)benzamide

InChI

InChI=1S/C21H16N2O/c24-21(15-7-2-1-3-8-15)22-14-18-11-6-10-17-13-16-9-4-5-12-19(16)23-20(17)18/h1-13H,14H2,(H,22,24)

InChI Key

KPQPSKATGGXLNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=CC3=CC4=CC=CC=C4N=C32

Origin of Product

United States

Biological Activity

Benzamide derivatives, particularly N-(4-acridinylmethyl)-benzamide, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound N-(4-acridinylmethyl)-benzamide can be represented by the following structural formula:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}

This structure features an acridine moiety, which is known for its ability to intercalate DNA and influence cellular processes. The presence of the benzamide functional group contributes to its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a study demonstrated that N-(4-acridinylmethyl)-benzamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:

  • A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with N-(4-acridinylmethyl)-benzamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

2. Antimicrobial Activity

Benzamide derivatives have also been investigated for their antimicrobial properties. The compound has shown efficacy against both bacterial and fungal strains.

Research Findings:

  • A comparative study revealed that N-(4-acridinylmethyl)-benzamide demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes implicated in neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
N-(4-acridinylmethyl)-benzamideAcetylcholinesterase2.5
DonepezilAcetylcholinesterase0.046

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of any new drug candidate. Preliminary studies on zebrafish embryos indicated that N-(4-acridinylmethyl)-benzamide exhibited low toxicity at concentrations below 50 µM, making it a promising candidate for further development.

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-(4-acridinylmethyl)-benzamide is essential for predicting its behavior in biological systems. Studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating good bioavailability and metabolic stability.

Table 2: ADME Properties

PropertyValue
SolubilityHigh
Plasma Half-life3 hours
Clearance RateModerate

Comparison with Similar Compounds

Key Observations :

  • Acridinylmethyl vs. Bulky Substituents : The acridinylmethyl group in the target compound likely reduces solubility compared to methoxy or sulfonamide groups but may improve DNA intercalation due to acridine’s planar structure .
  • Electronic Effects : Nitro and sulfonamide groups enhance electrophilicity, aiding in covalent interactions with biological targets, whereas methoxy groups improve solubility .

Anticancer Activity

  • Sulfonamide-Benzamide Hybrids () : Five derivatives showed >50% PD-L1 inhibition, with compound 30 being the most active (57.15%). These compounds exhibit low cytotoxicity, making them suitable for immune checkpoint targeting .
  • HDAC2 Inhibitors (): N-(2-Aminophenyl)benzamide derivatives demonstrated high binding energies (up to 83.7 kcal/mol) against HDAC2, surpassing reference drugs (SAHA: 42.5 kcal/mol). Hydrogen bonding with Cys156 and His146 residues is critical .

Enzyme Inhibition and Other Activities

  • Phthalimide-Benzamide Hybrids () : Exhibited insecticidal activity (LD₅₀: 0.70–1.91 fly), attributed to the phthalimide moiety’s environmental compatibility and bioconcentration efficiency .
  • N-(4-Sulphamoylphenyl)benzamide () : Broad pharmacological activities, including antibacterial and anti-HIV effects, linked to the sulphamoyl group’s versatility .

Pharmacokinetic and Toxicity Profiles

  • ADMET Predictions () : Molecular docking and ADMET analysis are critical for optimizing bioavailability. For example, HDAC2 inhibitors with imidazolyl groups showed favorable absorption profiles .

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